molecular formula C7H16N2O2S B2809398 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1049124-54-0

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B2809398
CAS RN: 1049124-54-0
M. Wt: 192.28
InChI Key: VKDWXKHHIBZVOK-UHFFFAOYSA-N
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Description

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide (3-APAT) is an organosulfur compound that has recently been of interest in the scientific research community due to its unique properties. It is a highly stable compound that is relatively easy to synthesize and has a wide range of potential applications in various fields. In

Scientific Research Applications

Synthetic Utility in Organic Chemistry

3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide and related compounds exhibit significant utility in organic synthesis, serving as reactive intermediates or building blocks for the construction of complex molecular architectures. For instance, the quantitative preparation of highly reactive dienes like 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, through zinc-induced 1,4-debromination, showcases their potential in [4+2] cycloaddition reactions. These reactions are pivotal for the efficient and clean formation of Diels–Alder cycloadducts with various dienophiles, including [60]fullerene, demonstrating their role in synthesizing novel organic compounds with potential applications across materials science and pharmaceuticals (Markoulides et al., 2012).

Carbon Dioxide Capture Technologies

In the context of environmental science, derivatives of this compound, such as GAP-1m (a mixture of 3-aminopropyl end-capped polydimethylsiloxane and triethylene glycol), have been explored for carbon dioxide capture from flue gas emissions of coal-fired power plants. This research underscores the compound's applicability in developing sustainable and low-cost technologies for reducing atmospheric CO2 levels. The pilot-scale testing of CO2 absorption/desorption systems employing these compounds indicates their effectiveness and potential scalability for industrial applications, further highlighting their significance in addressing climate change (Singh et al., 2014).

Material Science and Surface Functionalization

In material science, the functionalization of surfaces with compounds such as (3-aminopropyl)triethoxysilane (APTES), which shares functional similarities with this compound, illustrates the broader applicability of such molecules. These compounds are essential for modifying the chemical properties of materials, including graphene oxide, to enhance their interaction with other substances, such as dyes and metals. This functionalization is critical in developing advanced materials for environmental remediation, sensor technologies, and catalysis (Miranda et al., 2020).

properties

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-3-1-4-9-7-2-5-12(10,11)6-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWXKHHIBZVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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